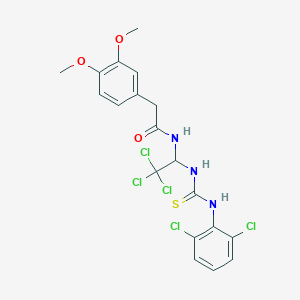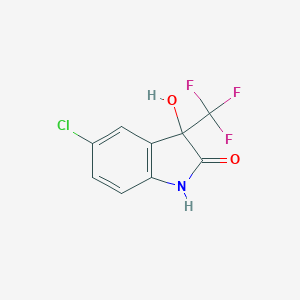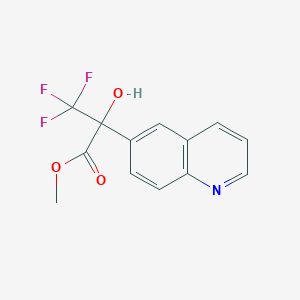
2-(3,4-DI-MEO-PH)-N-(2,2,2-TRI-CL-1-(3-(2,6-DI-CL-PH)-THIOUREIDO)-ET)-ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-DI-MEO-PH)-N-(2,2,2-TRI-CL-1-(3-(2,6-DI-CL-PH)-THIOUREIDO)-ET)-ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it may have unique properties due to the presence of multiple functional groups, including methoxy, trichloromethyl, and thiourea groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DI-MEO-PH)-N-(2,2,2-TRI-CL-1-(3-(2,6-DI-CL-PH)-THIOUREIDO)-ET)-ACETAMIDE likely involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes may include:
Formation of the Methoxy Phenyl Group:
Introduction of the Trichloromethyl Group: This can be achieved through chlorination reactions using reagents like trichloromethyl chloroformate.
Thiourea Formation: The thiourea group can be introduced by reacting an amine with thiocyanate or isothiocyanate.
Final Coupling Reaction: The intermediate compounds are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure efficient reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-DI-MEO-PH)-N-(2,2,2-TRI-CL-1-(3-(2,6-DI-CL-PH)-THIOUREIDO)-ET)-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Methyl derivatives.
Substitution Products: Halogenated or nucleophilically substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(3,4-DI-MEO-PH)-N-(2,2,2-TRI-CL-1-(3-(2,6-DI-CL-PH)-THIOUREIDO)-ET)-ACETAMIDE may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(3,4-DI-MEO-PH)-N-(2,2,2-TRI-CL-1-(3-(2,6-DI-CL-PH)-THIOUREIDO)-ET)-ACETAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA bases and affecting replication or transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-DI-MEO-PH)-N-(2,2,2-TRI-CL-1-(3-(2,6-DI-CL-PH)-THIOUREIDO)-ET)-ACETAMIDE: can be compared with other compounds having similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer distinct chemical and biological properties not found in simpler compounds.
Propriétés
Formule moléculaire |
C19H18Cl5N3O3S |
|---|---|
Poids moléculaire |
545.7g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-N-[2,2,2-trichloro-1-[(2,6-dichlorophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C19H18Cl5N3O3S/c1-29-13-7-6-10(8-14(13)30-2)9-15(28)25-17(19(22,23)24)27-18(31)26-16-11(20)4-3-5-12(16)21/h3-8,17H,9H2,1-2H3,(H,25,28)(H2,26,27,31) |
Clé InChI |
OETFYMJRFJHEGJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC=C2Cl)Cl)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC=C2Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl [3-hydroxy-2-oxo-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-3-(trifluoromethyl)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B399923.png)




![4-[(2-Bromo-4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine](/img/structure/B399930.png)


![5,6-dihydrospiro(8H-isoquino[1,2-b]quinazoline-6,1'-cyclohaexane)-8-one](/img/structure/B399937.png)
![Ethyl 4-[2-(2-hydroxy-2-isopentyl-5-methylhexanoyl)-1-phenylhydrazino]-4-oxobutanoate](/img/structure/B399938.png)




